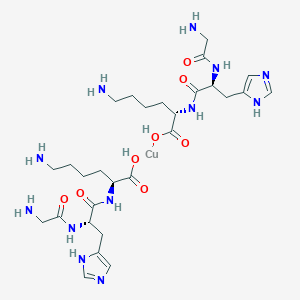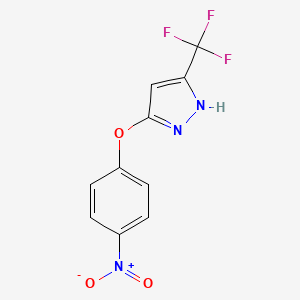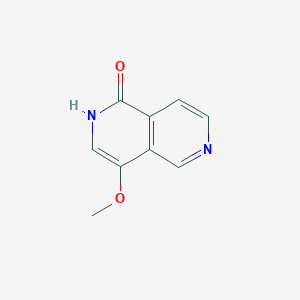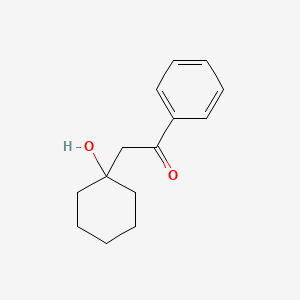![molecular formula C7H12ClF2N B13899997 5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13899997.png)
5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity.
Métodos De Preparación
The synthesis of 5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. The starting materials are readily available, and the reactions typically involve conventional chemical transformations with minimal chromatographic purifications . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride can be compared with other similar compounds such as:
6-Azaspiro[2.5]octane hydrochloride: This compound has a similar spiro-connected bicyclic structure but differs in the position of the nitrogen atom and the absence of fluorine atoms.
8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride: This compound also contains fluorine atoms but differs in the position of the fluorine atoms and the overall structure.
The uniqueness of this compound lies in its specific structure and the presence of fluorine atoms, which enhance its chemical stability and biological activity.
Propiedades
Fórmula molecular |
C7H12ClF2N |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
5,5-difluoro-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-1-2-6(7)4-10-5-6;/h10H,1-5H2;1H |
Clave InChI |
UTSPBMYREUFEKV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNC2)C(C1)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine](/img/structure/B13899921.png)


![1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13899941.png)

![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)
![(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B13899954.png)

![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B13899971.png)
![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)


![[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13899988.png)

